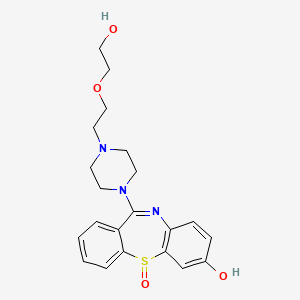

7-Hydroxy Quetiapine S-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDUSSVBGMRCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675958 | |

| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185170-04-0 | |

| Record name | 7-Hydroxy quetiapine S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Quetiapine to 7 Hydroxy Quetiapine S Oxide

Precursor Compounds in the Metabolic Cascade

The journey from the parent drug, quetiapine (B1663577), to 7-Hydroxy Quetiapine S-Oxide involves several key intermediate molecules. These precursors are formed through a series of metabolic reactions, primarily oxidation, that alter the chemical structure of quetiapine.

Role of Quetiapine Parent Compound

Quetiapine serves as the initial substrate for the metabolic cascade. Its chemical structure, featuring a dibenzothiazepine nucleus, is the target of enzymatic action that initiates the formation of various metabolites. The primary routes of quetiapine metabolism include sulfoxidation and hydroxylation. drugbank.com

Intermediacy of Quetiapine Sulfoxide (B87167) and 7-Hydroxy Quetiapine

Two major initial metabolites of quetiapine are Quetiapine Sulfoxide and 7-Hydroxy Quetiapine. turkjps.org Quetiapine Sulfoxide is formed through the oxidation of the sulfur atom in the dibenzothiazepine ring and is considered a major, but inactive, metabolite. fda.govcaymanchem.commedchemexpress.com

N-Desalkylquetiapine as a Related Metabolite Precursor

Another significant metabolite of quetiapine is N-desalkylquetiapine, also known as norquetiapine (B1247305). wikipedia.orgcaymanchem.commedchemexpress.com This active metabolite is formed via the removal of the N-alkyl side chain from the parent compound. nih.gov While not a direct precursor to this compound in the same linear fashion as Quetiapine Sulfoxide or 7-Hydroxy Quetiapine, it is an important related metabolite. N-desalkylquetiapine can undergo its own metabolic transformations, including hydroxylation to form 7-hydroxy-N-desalkylquetiapine and sulfoxidation to form N-desalkylquetiapine sulfoxide. drugbank.comnih.gov

Enzymatic Mechanisms Governing Hydroxylation and Sulfoxidation

The conversion of quetiapine and its initial metabolites is orchestrated by a specific family of enzymes primarily located in the liver. These enzymes are responsible for catalyzing the hydroxylation and sulfoxidation reactions that are central to the formation of this compound.

Cytochrome P450 Enzyme System Involvement

The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of drugs, including quetiapine. mdpi.com Several CYP isoenzymes are involved in the biotransformation of quetiapine, with varying contributions to the different metabolic pathways.

Among the CYP enzymes, CYP3A4 is the primary catalyst for the metabolism of quetiapine. researchgate.netpsychopharmacologyinstitute.comnih.gov It is responsible for the formation of the major inactive metabolite, Quetiapine Sulfoxide, through sulfoxidation. fda.govg-standaard.nl CYP3A4 also contributes to the N-dealkylation of quetiapine to form N-desalkylquetiapine. researchgate.netg-standaard.nl While CYP2D6 is primarily responsible for the 7-hydroxylation of quetiapine, some in vitro studies suggest a minor role for CYP3A4 in this pathway as well. researchgate.net The subsequent oxidation of 7-Hydroxy Quetiapine to form the S-oxide metabolite is also likely mediated by the CYP enzyme system, with CYP3A4 being a probable contributor given its central role in quetiapine metabolism.

Role of CYP2D6 in 7-Hydroxylation Pathways

Sequential and Parallel Biotransformations Leading to this compound Formation

The journey to this compound involves a sequence of metabolic reactions. Following the initial 7-hydroxylation of quetiapine by CYP2D6 to form 7-hydroxyquetiapine, a subsequent sulfoxidation reaction occurs. This sulfoxidation is a major metabolic pathway for quetiapine itself, primarily mediated by CYP3A4, leading to the inactive quetiapine sulfoxide metabolite. sukl.gov.czdrugbank.com It is through a similar sulfoxidation process acting on the 7-hydroxyquetiapine intermediate that this compound is formed.

Parallel to this, quetiapine is also metabolized via N-desalkylation by CYP3A4 to form norquetiapine (N-desalkylquetiapine). mdpi.comresearchgate.net This active metabolite can then undergo 7-hydroxylation by CYP2D6 to form 7-hydroxy-N-desalkylquetiapine. mdpi.commdpi.comdrugbank.com

Influence of Genetic Polymorphisms on Metabolic Enzyme Activity

Genetic variations in the genes encoding CYP enzymes can significantly impact their metabolic activity, leading to interindividual differences in drug metabolism.

Impact of CYP2D6 Genetic Variations on 7-Hydroxylation

The CYP2D6 gene is highly polymorphic, with numerous alleles resulting in different enzyme activity levels. mdpi.com Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive (normal), and ultrarapid metabolizers. mdpi.comnih.gov Genetic variants that lead to reduced or absent CYP2D6 activity can affect the 7-hydroxylation of quetiapine. mdpi.com For instance, carriers of the CYP2D64* variant, which predicts an intermediate metabolizer phenotype, may experience altered pharmacokinetics of quetiapine. mdpi.comnih.gov Studies have shown that CYP2D6 polymorphisms are associated with increased serum concentrations of norquetiapine in poor and intermediate metabolizers. mdpi.comnih.gov Specifically, mean dose-adjusted concentrations of N-desalkylquetiapine were found to be higher in individuals with poor and heterozygous extensive CYP2D6 metabolizer genotypes. nih.gov

Implications of CYP3A4 Genetic Variability on Overall Metabolism

The interplay between these metabolic pathways and the influence of genetic factors creates a complex picture of quetiapine biotransformation. Understanding these nuances is crucial for a comprehensive knowledge of the disposition of this widely used medication.

Pharmacological and Biological Activity of 7 Hydroxy Quetiapine S Oxide

In Vitro Receptor Binding Profiles and Ligand Interactions

Detailed in vitro receptor binding assays for 7-Hydroxy Quetiapine (B1663577) S-Oxide are not extensively reported in scientific literature, largely because the primary sulfoxide (B87167) metabolites of quetiapine have been identified as pharmacologically inactive. fda.gov The focus of research has remained on the parent drug and its active metabolites.

Affinity for Dopamine (B1211576) Receptors (D2)

Consistent with its classification as an inactive metabolite, 7-Hydroxy Quetiapine S-Oxide is presumed to have a negligible affinity for dopamine D2 receptors. The antipsychotic effects of quetiapine are mediated in part by its moderate antagonist activity at D2 receptors. nih.govnih.gov However, the contribution of the this compound metabolite to this action is considered insignificant.

Interaction with Serotonin (B10506) Receptors (5-HT2A, 5-HT2C)

Quetiapine's therapeutic profile, including its low propensity to cause extrapyramidal symptoms, is attributed to its high affinity for serotonin 5-HT2A receptors relative to D2 receptors. nih.govnih.gov The active metabolite norquetiapine (B1247305) also demonstrates significant activity at various serotonin receptors. In contrast, this compound is not considered to have any meaningful interaction with 5-HT2A or 5-HT2C receptors.

Pharmacodynamic Contribution to Overall Quetiapine Effects

The pharmacodynamic contribution of this compound to the clinical effects observed during treatment with quetiapine is regarded as minimal to nonexistent.

Assessment in Preclinical Models and In Vitro Systems

In vitro studies utilizing human liver microsomes have been successful in identifying the metabolic pathways of quetiapine, including the formation of sulfoxide metabolites. fda.gov These studies have categorized the sulfoxide metabolite of quetiapine as pharmacologically inactive. fda.gov Consequently, this compound has not been a focus of detailed investigation in preclinical or in vitro models designed to assess pharmacodynamic activity.

Advanced Analytical and Bioanalytical Methodologies for 7 Hydroxy Quetiapine S Oxide

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the analysis of pharmaceutical compounds and their metabolites. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for their resolution, sensitivity, and reproducibility in analyzing quetiapine (B1663577) and its derivatives, including 7-Hydroxy Quetiapine S-Oxide.

The development of a robust HPLC method is critical for the simultaneous determination of quetiapine and its various metabolites in biological fluids like plasma. turkjps.org Validation of these methods ensures they are accurate, precise, and reliable for their intended application. researchgate.net

The choice of stationary phase is paramount for achieving effective chromatographic separation. For the analysis of quetiapine and its metabolites, reversed-phase columns are predominantly used. C18 (octadecylsilyl) columns are the most common choice due to their versatility and ability to separate compounds with a moderate degree of polarity. turkjps.orgresearchgate.net

Several studies have successfully employed C18 columns for the separation of quetiapine and its metabolites. For instance, a Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm) has been utilized for the simultaneous determination of quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide (B87167) in rat plasma. turkjps.orgresearchgate.net Similarly, a Kromasil C18 column (5 µm, 4.6 mm × 150 mm) was used in an HPLC-MS/ESI method for the determination of quetiapine and its three metabolites in human plasma. amegroups.cnnih.gov The hydrophobic nature of the C18 stationary phase allows for effective retention and subsequent separation of the parent drug and its more polar metabolites.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Quetiapine Metabolites

| Stationary Phase | Dimensions | Particle Size | Application | Reference |

|---|---|---|---|---|

| Zorbax Eclipse Plus C18 | 4.6 mm x 100 mm | 3.5 µm | Simultaneous analysis of quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide in rat plasma. | turkjps.org, researchgate.net |

| Kromasil C18 | 4.6 mm x 150 mm | 5 µm | Simultaneous determination of quetiapine and its sulfoxide, 7-hydroxy, and 7-hydroxy-N-dealkyl metabolites in human plasma. | amegroups.cn, nih.gov |

| Welchrom C18 | 4.6 mm x 250 mm | 5 µm | Quantitative determination of quetiapine fumarate (B1241708) in pharmaceutical tablets. | chemmethod.com |

| Zorbax SB-Phenyl | 4.6 mm x 250 mm | 5 µm | Analysis of quetiapine in the presence of its degradation products, quetiapine N-oxide and quetiapine lactam. | researchgate.net |

Mobile phase optimization is crucial for controlling the retention and resolution of analytes. A typical mobile phase in reversed-phase HPLC consists of an aqueous component (often a buffer) and an organic modifier. For the analysis of quetiapine and its metabolites, a combination of an acetate (B1210297) or phosphate (B84403) buffer and acetonitrile (B52724) is frequently employed. turkjps.orgcore.ac.uk

In one validated method, the mobile phase consisted of a 10 mM acetate buffer at pH 5 and acetonitrile. turkjps.orgresearchgate.net The pH of the buffer is a critical parameter, as it influences the ionization state of the analytes and thus their interaction with the stationary phase. Buffers like acetate and phosphate were tested at various pH levels (pH 3 to 8), with an acetate buffer at pH 5 providing optimal peak shapes and resolution. turkjps.org Acetonitrile serves as the organic modifier, and its concentration is adjusted to control the elution strength of the mobile phase.

Table 2: Mobile Phase Compositions for HPLC Analysis

| Aqueous Component | Organic Modifier | pH | Application | Reference |

|---|---|---|---|---|

| 10 mM Acetate Buffer | Acetonitrile | 5.0 | Analysis of quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide. | turkjps.org, researchgate.net |

| Water (with Formic Acid and Ammonium Acetate) | Acetonitrile | - | Analysis of quetiapine and three of its metabolites in human plasma. | amegroups.cn, nih.gov |

| 10 mM Phosphate Buffer | Acetonitrile | 3.0 | Estimation of quetiapine in bulk and pharmaceutical formulations. | chemmethod.com |

| 0.02 M Phosphate Buffer | Acetonitrile | 5.5 | Separation of quetiapine from its degradation products. | researchgate.net |

Gradient elution is a powerful technique used in HPLC to separate complex mixtures of compounds with varying polarities, such as a parent drug and its multiple metabolites. This strategy involves changing the composition of the mobile phase during the chromatographic run. turkjps.orgresearchgate.net By gradually increasing the proportion of the organic solvent (e.g., acetonitrile), the elution strength of the mobile phase is increased, allowing for the sequential elution of weakly retained and then strongly retained components.

A gradient elution program was developed for the separation of quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide. The method utilized a mobile phase of 10 mM acetate buffer (pH 5) and acetonitrile at a flow rate of 1 mL/min. turkjps.orgresearchgate.net This approach ensures that all compounds are eluted as sharp, well-resolved peaks within a reasonable analysis time, which was 15 minutes including the clean-up step. turkjps.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. researchgate.net

A rapid and sensitive UPLC-MS/MS method was developed for the simultaneous analysis of quetiapine and its active metabolites, 7-hydroxyquetiapine and 7-hydroxy-N-dealkylquetiapine, in rat plasma and cerebrospinal fluid. researchgate.net Another study utilized a Waters Acquity UPLC® system with a CSH Phenyl-Hexyl column to analyze quetiapine metabolites in urine, including quetiapine sulfoxide. oup.com The enhanced sensitivity of UPLC is particularly advantageous for metabolite analysis, where concentrations can be very low. For instance, limits of detection in plasma were found to be as low as 0.01 ng/mL for 7-hydroxyquetiapine using a UPLC-MS/MS method. researchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative to HPLC for pharmaceutical analysis. nih.govingentaconnect.com Separation in CE is based on the differential migration of charged species in an electric field. The technique is known for its high resolving power and minimal solvent consumption.

CE methods have been developed for the analysis of quetiapine and its metabolites. jfda-online.com To overcome the inherent limitation of lower detection sensitivity compared to HPLC, online preconcentration techniques like field-enhanced sample stacking (FESS) are often employed. jfda-online.com One study described a FESS-CE method for analyzing quetiapine and its metabolites, norquetiapine (B1247305) and 7-hydroxyquetiapine, in human plasma. jfda-online.com The optimal separation was achieved using a 120 mM phosphate buffer (pH 4.0) containing polyvinyl pyrrolidone and 40% methanol. jfda-online.com This method successfully separated the analytes within 15 minutes and achieved a sensitivity enhancement of 463 to 835-fold compared to traditional capillary zone electrophoresis (CZE). jfda-online.com

Mobile Phase Optimization (e.g., acetate buffer, acetonitrile)

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Analysis

Mass Spectrometry (MS)-Based Identification and Quantification

Mass spectrometry has become an indispensable tool in metabolic studies due to its high sensitivity, selectivity, and ability to provide structural information. Various MS techniques are utilized for the comprehensive analysis of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Metabolite Profiling

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the simultaneous detection and quantification of multiple drug metabolites in complex biological samples. In the context of quetiapine metabolism, ESI-MS/MS methods have been developed to profile a range of metabolites, including 7-hydroxyquetiapine and quetiapine sulfoxide, the constituent parts of this compound. amegroups.cnresearchgate.net

These methods typically involve liquid chromatography (LC) to separate the metabolites prior to their introduction into the mass spectrometer. The ESI source then ionizes the separated compounds, and the tandem mass spectrometer (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of the metabolite) and its fragmentation to produce a characteristic product ion spectrum. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. researchgate.netnih.gov

For instance, a high-performance liquid chromatography-electrospray mass spectrometry (HPLC-MS/ESI) method was developed for the simultaneous determination of quetiapine and its sulfoxide, 7-hydroxy, and 7-hydroxy-N-dealkyl metabolites in human plasma. amegroups.cnresearchgate.net The compounds were ionized in the ESI source and detected in the selected ion recording (SIR) mode. amegroups.cnresearchgate.net Another sensitive and specific LC-MS/MS assay for quetiapine and four of its metabolites, including the 7-hydroxy and sulfoxide metabolites, utilized positive ionization and MRM mode for detection. nih.gov

| Parameter | HPLC-MS/ESI Method amegroups.cnresearchgate.net | LC-MS/MS Method nih.gov |

| Instrumentation | High-Performance Liquid Chromatography-Electrospray Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ionization |

| Detection Mode | Selected Ion Recording (SIR) | Multiple Reaction Monitoring (MRM) |

| Analytes | Quetiapine, Quetiapine Sulfoxide, 7-Hydroxyquetiapine, 7-Hydroxy-N-dealkylquetiapine | Quetiapine, Norquetiapine, 7-Hydroxyquetiapine, 7-Hydroxy N-desalkylquetiapine, Quetiapine Sulfoxide |

| Biological Matrix | Human Plasma | Human Plasma |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown or novel metabolites and for distinguishing between isobaric compounds (compounds with the same nominal mass but different exact masses). Time-of-flight (TOF) mass spectrometers are commonly used for this purpose. lcms.czoup.com

The use of an ACQUITY RDa Detector, a compact benchtop TOF mass spectrometer, has been demonstrated for the impurity profiling of quetiapine fumarate. lcms.cz This technology allows for accurate mass measurements, which aids in the confident identification of impurities and metabolites. lcms.cz In the analysis of patient urine samples, LC-MS using a TOF mass spectrometer was employed to identify metabolites of quetiapine, including the carboxylic acid and sulfoxide derivatives. oup.com The high mass accuracy of HRMS helps in proposing the correct elemental formula for a detected ion, a critical step in the identification of metabolites like this compound. lcms.cz

| Feature | ACQUITY RDa Detector lcms.cz | LC-TOF MS oup.com |

| Technology | Time-of-Flight (TOF) Mass Spectrometry | Time-of-Flight (TOF) Mass Spectrometry |

| Application | Impurity profiling of quetiapine fumarate | Identification of quetiapine metabolites |

| Key Advantage | Accurate mass measurement for confident identification | Determination of elemental composition of metabolites |

| Biological Matrix | Not specified for metabolite analysis | Patient Urine |

Advanced Fragmentation Analysis for Structural Confirmation

Beyond accurate mass measurement, the fragmentation pattern of a molecule in a tandem mass spectrometer provides a fingerprint that is essential for its structural confirmation. Advanced fragmentation analysis helps in elucidating the structure of metabolites by identifying characteristic fragment ions.

A key challenge in the analysis of this compound is differentiating it from its isomer, which may have the same exact mass. A study on the isomer differentiation of 7-hydroxyquetiapine and quetiapine sulfoxide using MS2 spectra provides valuable insights. The fragmentation patterns of these two isomers show distinct differences. For example, the MS2 spectrum of 7-hydroxyquetiapine shows a fragment ion at m/z 237.10, corresponding to the oxidized tricycle without the sulfur atom. In contrast, the spectrum of quetiapine sulfoxide displays a fragment at m/z 221.11, representing the unoxidized tricycle without the sulfur atom. nih.govresearchgate.net These specific fragments can be used to confirm the site of oxidation on the quetiapine molecule and thus confirm the structure of this compound. nih.govresearchgate.net

Software tools that perform in-silico fragmentation can also be used to compare theoretical fragment ions with the acquired spectrum, further increasing the confidence in structural assignments. lcms.cz

| Isomer | Differentiating Fragment Ion (m/z) | Structural Implication | Reference |

| 7-Hydroxyquetiapine | 237.10 | Oxidized tricycle without sulfur | nih.govresearchgate.net |

| Quetiapine Sulfoxide | 221.11 | Unoxidized tricycle without sulfur | nih.govresearchgate.net |

Isotope Labeling Strategies for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique for tracing the metabolic fate of a drug and elucidating its metabolic pathways. This strategy involves introducing a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the drug molecule. The labeled compound is then administered, and the mass shift in the resulting metabolites is monitored by mass spectrometry.

While specific studies detailing the use of isotope labeling to elucidate the formation of this compound are not extensively reported in the provided context, the use of deuterated standards like quetiapine-d8 is common for the quantitative analysis of quetiapine and its metabolites in biological fluids. nih.gov These labeled internal standards are crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantification. The principles of isotope labeling, however, remain a key strategy for definitively establishing metabolic pathways.

Sample Preparation Strategies for Biological Matrices

The analysis of metabolites in biological matrices such as plasma requires effective sample preparation to remove interfering substances like proteins and phospholipids, which can suppress the ionization of the target analytes and contaminate the analytical instrument.

Protein Precipitation Techniques for Plasma Samples

Protein precipitation is a widely used, simple, and rapid method for the extraction of drugs and their metabolites from plasma samples. researchgate.netresearchgate.netturkjps.org This technique involves the addition of an organic solvent, most commonly acetonitrile, to the plasma sample. researchgate.netresearchgate.netturkjps.org The solvent causes the proteins to denature and precipitate out of the solution.

The typical procedure involves adding a volume of cold acetonitrile to the plasma sample, followed by vortexing to ensure thorough mixing. oup.com The mixture is then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant, which contains the analytes of interest, is then carefully collected for analysis by LC-MS/MS. oup.com Studies have shown that a simple, one-step protein precipitation with acetonitrile can yield high recovery values (over 87%) for quetiapine and its metabolites. researchgate.net

| Parameter | Method Details | Reference |

| Technique | Protein Precipitation | researchgate.netresearchgate.netturkjps.orgoup.com |

| Precipitating Agent | Acetonitrile | researchgate.netresearchgate.netturkjps.orgoup.com |

| Procedure | Addition of acetonitrile to plasma, vortexing, centrifugation, collection of supernatant | oup.com |

| Advantage | Simple, rapid, high recovery | researchgate.net |

Liquid-Liquid Extraction Methods for Bioanalytical Assays

Liquid-liquid extraction (LLE) is a conventional and widely utilized sample preparation technique in bioanalysis due to its simplicity and cost-effectiveness. sci-hub.st This method relies on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. sci-hub.st For the analysis of quetiapine and its metabolites, including this compound, from biological matrices like plasma, various LLE protocols have been developed. researchgate.netchemmethod.comresearchgate.net

The choice of organic solvent is critical and is often based on the polarity and chemical properties of the target analyte. Common solvents used for the extraction of antipsychotic drugs include ethyl acetate, butyl acetate/butanol, tert-butyl methyl ether, and various mixtures like diethyl ether/dichloromethane. sci-hub.st In a specific ultra-performance liquid chromatographic–tandem mass spectrometric (UPLC-MS/MS) method developed for the analysis of quetiapine and its active metabolites, including 7-hydroxyquetiapine, in rat plasma and cerebrospinal fluid, a liquid-liquid extraction of 100-μL samples was employed. researchgate.net Another validated procedure for quetiapine analysis in human plasma utilized LLE with ethyl acetate after alkalinizing the plasma. fda.gov

While effective, traditional LLE can be time-consuming and may not always provide the cleanest extracts, which has led to the exploration of alternative and more advanced extraction techniques. researchgate.net

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) has emerged as a powerful alternative to LLE, offering cleaner extracts and higher analyte recovery. lcms.cz This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a different solvent. uoa.gr

For the simultaneous determination of quetiapine and its metabolites, including 7-hydroxyquetiapine and quetiapine sulfoxide, in human plasma, a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method was developed that utilized SPE for sample extraction. amegroups.cnresearchgate.net In this method, the average extraction recoveries for all four analytes (quetiapine and its three metabolites) were above 85%. amegroups.cn

A specific type of SPE, mixed-mode/strong cation-exchange (MCX), has proven particularly effective for basic compounds like quetiapine. lcms.cz A study comparing protein precipitation, Oasis MCX, and Oasis PRiME MCX for the extraction of quetiapine from human plasma demonstrated that both MCX methods yielded negligible matrix effects and excellent extraction recovery (around 94%), in stark contrast to the significant ion suppression and poor recovery observed with protein precipitation. lcms.cz This highlights the superiority of SPE in generating cleaner extracts for bioanalysis. lcms.cz Furthermore, fully automated on-line SPE systems coupled with liquid chromatography have been developed for the quantification of quetiapine in human serum, streamlining the analytical workflow. researchgate.net

Method Validation and Performance Characteristics in Bioanalysis

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated. This process involves the assessment of several key performance characteristics as outlined in international guidelines.

Specificity and Selectivity in Complex Biological Samples

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous substances, metabolites, and co-administered drugs. researchgate.netturkjps.org In the context of this compound analysis, this is typically achieved through chromatographic separation coupled with a selective detection technique.

For instance, a high-performance liquid chromatography (HPLC) method developed for the determination of quetiapine and its metabolites, 7-hydroxy quetiapine and quetiapine sulfoxide, in rat plasma demonstrated specificity by achieving baseline separation of all analytes and the internal standard (carbamazepine) with no interference from endogenous plasma components. turkjps.org The use of a diode-array detector (DAD) further enhances selectivity by allowing for the comparison of analyte peak spectra with that of a standard. turkjps.org Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high selectivity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. researchgate.net

Linearity and Calibration Range Determination

Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netturkjps.orgresearchgate.netresearchgate.netnih.gov The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. researchgate.netturkjps.orgresearchgate.netresearchgate.netnih.gov

For the analysis of 7-hydroxy quetiapine, various methods have established different linear ranges depending on the analytical technique and the biological matrix. An HPLC method for rat plasma was found to be linear in the concentration range of 0.086-171 µg/mL for 7-hydroxy quetiapine. turkjps.orgresearchgate.net In another study using LC-MS/MS for human plasma, the calibration curve for 7-hydroxyquetiapine was linear from 1 to 200 µg/L. amegroups.cn A separate LC-MS-MS method for patient urine samples established linearity for 7-hydroxyquetiapine over a range of 5 to 5,000 ng/mL. oup.com

The table below summarizes the linearity data from a study on quetiapine and its metabolites in rat plasma. turkjps.orgresearchgate.net

| Analyte | Linear Range (µg/mL) | Slope (± SD) | Intercept (± SD) | Correlation Coefficient (r) |

| Quetiapine (QTP) | 0.065-130 | 0.0154 ± 0.0002 | -0.0223 ± 0.0116 | > 0.999 |

| 7-Hydroxy Quetiapine (7-OH QTP) | 0.086-171 | 0.0156 ± 0.0002 | -0.0006 ± 0.0108 | > 0.999 |

| Quetiapine Sulfoxide (QTP-SF) | 0.042-83.35 | 0.0215 ± 0.0002 | -0.0008 ± 0.0069 | > 0.999 |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is usually expressed as the relative standard deviation (RSD). researchgate.netturkjps.orgresearchgate.netresearchgate.net Accuracy is the closeness of the mean test results obtained by the method to the true value of the analyte concentration. researchgate.netturkjps.orgresearchgate.netresearchgate.net

In a validated HPLC method for quetiapine and its metabolites, both intra-day and inter-day precision were assessed, with RSD values being well within acceptable limits. turkjps.org Similarly, an LC-MS/MS method for quetiapine and its metabolites in human plasma demonstrated satisfactory intra- and inter-day accuracy (88.4-113.0%) and precision (RSD ≤7.5%). researchgate.net For a UPLC-MS/MS method for quetiapine in human plasma, the accuracy ranged from 99.3% to 101.1%, with both intraday and interday RSDs being less than 2.8%. nih.gov

The following table presents the precision and accuracy data for 7-hydroxy quetiapine at different quality control (QC) concentrations from a study in rat plasma.

| Analyte | Spiked Concentration (µg/mL) | Concentration Found (µg/mL, Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| 7-OH QTP | 0.258 | 0.255 ± 0.011 | 4.31 | 5.39 | 98.84 | 100.8 |

| 7-OH QTP | 2.138 | 2.150 ± 0.035 | 1.63 | 3.01 | 100.56 | 101.2 |

| 7-OH QTP | 12.825 | 13.050 ± 0.175 | 1.34 | 2.12 | 101.75 | 101.5 |

Recovery and Matrix Effect Evaluation

Recovery is the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. researchgate.netturkjps.orgresearchgate.net The matrix effect is the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. researchgate.netturkjps.orgresearchgate.net

In the development of an HPLC method for quetiapine and its metabolites, the recovery of 7-hydroxy quetiapine was found to be high and reproducible. turkjps.org An LC-MS/MS method for these analytes reported acceptable extraction recovery (87.2-115.0%) and matrix effect (84.5-108.7%). researchgate.net Another study utilizing UPLC-MS/MS for quetiapine found the average extraction recovery to be between 103.4% and 105.9% and the average matrix effect to be between 99.2% and 105.0% at three different QC concentrations. nih.gov

The table below shows the recovery and matrix effect data for 7-hydroxy quetiapine from a study in rat plasma.

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |

| 7-OH QTP | 0.258 | 98.50 | 101.25 |

| 7-OH QTP | 12.825 | 99.35 | 102.30 |

Stability Studies of the Analyte in Biological Samples

The stability of an analyte in biological samples is a critical parameter in bioanalytical method validation. It ensures that the concentration of the analyte at the time of analysis reflects the concentration at the time of sample collection. For the primary metabolites of Quetiapine, stability is assessed under various conditions that mimic sample handling and storage scenarios, from collection to analysis. Research has focused on evaluating the stability of these compounds under short-term (bench-top), long-term (frozen), and freeze-thaw conditions.

Detailed research findings from a study utilizing a validated high-performance liquid chromatography (HPLC) method provided comprehensive stability data for 7-Hydroxy Quetiapine and Quetiapine Sulfoxide in rat plasma. turkjps.orgresearchgate.net The stability of these analytes was evaluated at two different concentrations by storing the spiked plasma samples under three distinct conditions: at room temperature for 24 hours, at -20°C for two weeks, and after three freeze-thaw cycles. turkjps.orgresearchgate.net

The results from these stability tests, which are crucial for ensuring the integrity of clinical and forensic samples, demonstrated that both 7-Hydroxy Quetiapine and Quetiapine Sulfoxide remained stable under the tested conditions. turkjps.org The percentage recovery of the analytes was found to be within acceptable limits, indicating no significant degradation occurred. turkjps.orgresearchgate.net

Research Findings on Analyte Stability

The stability of the analytes was determined by analyzing the concentration of the compounds after storage and comparing it to the nominal initial concentration. The findings are summarized in the tables below.

Short-Term Stability (24 hours at Room Temperature)

This test evaluates the stability of the analytes in the biological matrix when left at room temperature for a specified period. This simulates the conditions samples might experience during processing. The recovery for both 7-Hydroxy Quetiapine and Quetiapine Sulfoxide was found to be within acceptable ranges. turkjps.org

Table 1: Short-Term Stability of Quetiapine Metabolites in Rat Plasma at Room Temperature for 24 Hours

| Analyte | Theoretical Conc. (µg/mL) | Recovery (%) (mean ± SD) | RSD (%) |

|---|---|---|---|

| 7-Hydroxy Quetiapine | 2.138 | 99.71 ± 5.24 | 5.26 |

| 10.688 | 93.52 ± 1.60 | 1.71 | |

| Quetiapine Sulfoxide | 2.084 | 106.67 ± 2.85 | 2.67 |

| 10.419 | 112.28 ± 2.32 | 2.07 |

Data sourced from Karaca et al. (2016). turkjps.org

Short-Term Storage Stability (-20°C)

To assess stability during typical short-term storage, samples were kept at -20°C for two weeks. The results indicate that both metabolites are stable under these conditions. turkjps.org

Table 2: Stability of Quetiapine Metabolites in Rat Plasma at -20°C for 2 Weeks

| Analyte | Theoretical Conc. (µg/mL) | Recovery (%) (mean ± SD) | RSD (%) |

|---|---|---|---|

| 7-Hydroxy Quetiapine | 2.138 | 94.28 ± 1.54 | 1.64 |

| 10.688 | 104.60 ± 0.99 | 0.95 | |

| Quetiapine Sulfoxide | 2.084 | 92.37 ± 1.39 | 1.51 |

| 10.419 | 92.83 ± 1.24 | 1.34 |

Data sourced from Karaca et al. (2016). turkjps.org

Freeze-Thaw Stability

Samples may undergo multiple freeze-thaw cycles between storage and analysis. Therefore, stability was evaluated after three such cycles. The data confirms the stability of both 7-Hydroxy Quetiapine and Quetiapine Sulfoxide under these conditions. turkjps.orgresearchgate.net

Table 3: Freeze-Thaw Stability of Quetiapine Metabolites in Rat Plasma (3 Cycles)

| Analyte | Theoretical Conc. (µg/mL) | Recovery (%) (mean ± SD) | RSD (%) |

|---|---|---|---|

| 7-Hydroxy Quetiapine | 2.138 | 103.37 ± 2.92 | 2.82 |

| 10.688 | 102.30 ± 2.63 | 2.57 | |

| Quetiapine Sulfoxide | 2.084 | 85.61 ± 1.85 | 2.16 |

| 10.419 | 89.25 ± 1.08 | 1.20 |

Data sourced from Karaca et al. (2016). turkjps.org

Computational and in Silico Approaches in 7 Hydroxy Quetiapine S Oxide Research

In Silico Prediction of Metabolite Formation Pathways

The formation of 7-Hydroxy Quetiapine (B1663577) S-Oxide is a result of complex metabolic processes involving multiple enzymatic steps. In silico tools play a crucial role in predicting these biotransformation pathways. The primary metabolic routes for the parent drug, quetiapine, are known to be sulfoxidation and oxidation, along with N- and O-dealkylation and hydroxylation. nih.govsantaclaracounty.gov The formation of 7-Hydroxy Quetiapine S-Oxide specifically involves two of these key pathways: sulfoxidation and hydroxylation.

In silico metabolite prediction programs, such as Lhasa Meteor, are utilized to forecast potential metabolites of a parent compound based on established biotransformation rules. nih.gov For quetiapine, such programs can predict the likelihood of sulfoxidation at the sulfur atom of the dibenzothiazepine ring and hydroxylation at the 7-position of the same ring system. nih.govmdpi.com

Studies have identified the specific cytochrome P450 (CYP) enzymes responsible for these transformations. In vitro and in vivo data confirm that CYP3A4 is the primary enzyme mediating the metabolism of quetiapine to its inactive sulfoxide (B87167) metabolite. santaclaracounty.govfda.govnih.gov The hydroxylation to form 7-hydroxyquetiapine, an active metabolite, is catalyzed by CYP2D6. mdpi.comnih.gov Therefore, the formation of this compound is predicted to be a multi-step process likely involving both CYP3A4 and CYP2D6. It is important to note, however, that the predictive accuracy of these programs is not absolute. For instance, some early in silico models for quetiapine did not initially predict its hydroxy metabolites, which had to be incorporated based on experimental findings, highlighting the synergy required between computational prediction and laboratory validation. nih.govhelsinki.fi

Table 1: Key Metabolic Reactions and Enzymes in the Formation of Quetiapine Metabolites

| Metabolic Reaction | Key Enzyme(s) | Resulting Metabolite(s) |

|---|---|---|

| Sulfoxidation | CYP3A4 | Quetiapine Sulfoxide |

| N-dealkylation | CYP3A4 | Norquetiapine (B1247305) (N-desalkylquetiapine) |

| 7-hydroxylation | CYP2D6 | 7-hydroxyquetiapine |

Computational Fragmentation Analysis for Putative Structural Confirmation

Once a putative metabolite like this compound is detected, typically using liquid chromatography-mass spectrometry (LC-MS), computational fragmentation analysis is essential for its structural confirmation. This is particularly crucial for differentiating between isomers—molecules with the same mass but different structures, such as 7-hydroxyquetiapine and quetiapine sulfoxide, which both have a protonated mass [M+H]⁺ of approximately 400.17 m/z. nih.govnih.gov

Computational tools like ACD/MS Fragmenter can predict the mass spectral fragmentation patterns of a proposed structure. nih.gov Researchers can then compare these predicted spectra with the experimental tandem mass spectrometry (MS/MS) data. A close match provides strong evidence for the proposed structure.

For quetiapine metabolites, specific fragmentation patterns are diagnostic. The loss of the sulfoxide moiety (SO, mass of 48 Da) is a characteristic fragmentation for sulfoxide metabolites. oup.com In the MS/MS spectrum of quetiapine sulfoxide, a key fragment is observed at m/z 352.2021, corresponding to this loss. oup.com In contrast, the fragmentation of hydroxylated quetiapine derivatives yields different characteristic ions. For example, the MS/MS spectrum of 7-hydroxyquetiapine is distinguished by a fragment at m/z 237.10, representing the oxidized dibenzothiazepine ring structure without the sulfur atom. nih.gov The corresponding unoxidized tricycle fragment for quetiapine sulfoxide appears at m/z 221.11. nih.gov

The analysis of this compound would involve looking for fragments indicative of both modifications. A proposed fragmentation route for hydroxy quetiapine sulfoxide has been described, allowing for its identification among degradation products. sci-hub.se By analyzing the unique fragment ions, computational analysis allows for the confident, putative identification of complex metabolites even without authentic reference standards. nih.gov

Table 2: Characteristic MS/MS Fragments for Putative Identification of Quetiapine Metabolites

| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion(s) (m/z) | Structural Interpretation of Fragment |

|---|---|---|---|

| Quetiapine | 384.1 | 253, 221 | Characteristic fragments of the core structure |

| Quetiapine Sulfoxide | 400.17 | 352.20, 221.11 | Loss of sulfoxide (-SO); Unoxidized tricycle without sulfur |

| 7-hydroxyquetiapine | 400.17 | 269.07, 237.10 | Oxidized tricycle; Oxidized tricycle without sulfur |

Molecular Networking for Comprehensive Metabolite Identification and Interrelationship

Molecular networking is a powerful bioinformatic approach that organizes untargeted tandem mass spectrometry (MS/MS) data to visualize and identify structurally related molecules, such as a drug and its metabolites. hanyang.ac.krmdpi.com This technique has been successfully applied to explore the metabolism of quetiapine, providing new insights into its biotransformation. nih.govnih.gov

The method works by comparing the MS/MS spectra of all ions detected in a sample. Ions with similar fragmentation patterns, which implies structural similarity, are connected in a network graph. hanyang.ac.kr In this network, a parent drug and its metabolites typically form a distinct cluster of connected nodes. researchgate.net

For quetiapine, molecular networking has been used to analyze samples from in vitro metabolism studies with human liver cells (HepaRG). hanyang.ac.krnih.gov This approach allowed for the rapid visualization of metabolism kinetics, showing how the parent drug decreases over time while various metabolites appear and evolve. nih.govresearchgate.net The connections (edges) between the nodes in the network are labeled with the mass difference, which often corresponds to a specific metabolic reaction (e.g., +16 Da for oxidation/hydroxylation, +48 Da for sulfoxidation). researchgate.net

This technique not only confirms the presence of known metabolites like 7-hydroxyquetiapine and quetiapine sulfoxide but has also led to the detection of previously unknown putative metabolites. nih.govnih.gov By visualizing the entire metabolic landscape in a single map, molecular networking provides a comprehensive overview of the interrelationships between different metabolites, including multi-step products like this compound, and helps determine the major metabolic pathways involved. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical based on its molecular structure. frontiersin.org For a metabolite like this compound, QSAR models can be developed to predict its binding affinity for various neurotransmitter receptors, which is crucial for understanding its potential pharmacological or off-target effects.

The parent drug, quetiapine, has a broad receptor binding profile, with notable affinity for serotonin (B10506) (5-HT2A), dopamine (B1211576) (D2), histamine (B1213489) (H1), and adrenergic (α1) receptors. psychopharmacologyinstitute.comgoogle.com The process of QSAR modeling involves several steps:

Data Collection: A dataset of molecules with known structures and experimentally determined binding affinities (e.g., Ki values) for a specific receptor is compiled. mdpi.com

Descriptor Calculation: Numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, size) of each molecule are calculated. frontiersin.org

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical model that correlates the structural descriptors with the observed biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

While specific QSAR models for this compound are not widely published, models developed for quetiapine and other antipsychotics can provide a framework. slideshare.net Recent studies have employed advanced methods like deep learning-based molecular docking to predict the binding affinities of quetiapine for a wide range of receptors, identifying the neuropeptide Y 4 receptor (NPYR4) as a target with high predicted affinity. psychiatryinvestigation.org Such models could be adapted to predict how the addition of a hydroxyl group and a sulfoxide moiety might alter the receptor binding profile compared to the parent drug. By predicting the affinity of this compound at various receptors, QSAR can help to hypothesize whether this metabolite contributes to the therapeutic effects or potential side effects of quetiapine treatment.

Table 3: Known Receptor Affinities (Ki, nM) of Quetiapine

| Receptor | Ki (nM) | Receptor Type |

|---|---|---|

| Histamine H1 | 11 | Histaminergic |

| Adrenergic α1 | 19 | Adrenergic |

| Serotonin 5-HT2A | 30 | Serotonergic |

| Dopamine D2 | 337 | Dopaminergic |

| Muscarinic M1 | >1000 | Cholinergic |

(Data sourced from reference psychopharmacologyinstitute.comgoogle.com)

Research Gaps and Future Directions

Comprehensive Elucidation of Specific Enzymatic Pathways for 7-Hydroxy Quetiapine (B1663577) S-Oxide Formation

The formation of 7-Hydroxy Quetiapine S-Oxide involves two key metabolic transformations: 7-hydroxylation and S-oxidation of the quetiapine molecule. While the enzymes responsible for these individual steps in the metabolism of quetiapine to other metabolites are known, the specific pathway leading to the dual-modified this compound is not yet fully elucidated.

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. mdpi.comwikipedia.orgturkjps.org CYP3A4 is the major enzyme responsible for quetiapine metabolism, including sulfoxidation to the inactive quetiapine sulfoxide (B87167) and N-dealkylation to the active metabolite, norquetiapine (B1247305). researchgate.netnih.govdrugbank.comnih.govdrugbank.com The 7-hydroxylation of quetiapine to form 7-hydroxyquetiapine is a minor pathway catalyzed by CYP2D6. researchgate.netnih.gov

The formation of this compound likely occurs through one of two potential sequential pathways:

Pathway A: Quetiapine is first hydroxylated at the 7-position by CYP2D6 to form 7-hydroxyquetiapine. Subsequently, 7-hydroxyquetiapine undergoes S-oxidation, presumably catalyzed by CYP3A4, to yield this compound.

Pathway B: Quetiapine is first subjected to S-oxidation by CYP3A4 to form quetiapine sulfoxide. This intermediate is then hydroxylated at the 7-position by CYP2D6 to produce this compound.

A recent study has also suggested the potential involvement of the catechol-O-methyltransferase (COMT) enzyme in the metabolism of quetiapine, particularly in the formation of catechol-like derivatives such as 7,8-dihydroxy-quetiapine. mdpi.com This raises the question of whether COMT or other enzymes could play a role in the broader metabolic fate of hydroxylated quetiapine metabolites, including the potential for further modification of this compound.

Future research must focus on in vitro studies using human liver microsomes and recombinant CYP enzymes to definitively identify the enzymatic sequence and the primary enzymes responsible for the formation of this compound. Such studies would involve incubating quetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide with specific CYP isoforms and analyzing for the production of this compound.

Advanced In Vitro Pharmacological Characterization and Signaling Pathway Analysis of this compound

The pharmacological activity of this compound is currently unknown. While its precursors, quetiapine and 7-hydroxyquetiapine, have known pharmacological profiles, it cannot be assumed that this compound shares these activities.

A comprehensive in vitro pharmacological characterization of this compound is essential. This would involve a broad panel of receptor binding assays to determine its affinity for various neurotransmitter receptors, including but not limited to dopaminergic, serotonergic, adrenergic, and histaminergic receptors.

Furthermore, functional assays are required to determine whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors. Subsequent signaling pathway analysis would elucidate the downstream intracellular effects of receptor binding, providing a more complete picture of its potential pharmacological impact.

Development of Novel Analytical Standards and Reference Materials for Comprehensive Metabolite Profiling

A significant barrier to the detailed study of this compound is the lack of commercially available, certified analytical standards and reference materials. oup.com While standards for quetiapine and its major metabolites like 7-hydroxyquetiapine and norquetiapine are available, the specific standard for this compound is not as readily accessible. cerilliant.comcerilliant.com

The availability of a certified reference material for this compound is crucial for several reasons:

Accurate Identification: It would allow for unambiguous identification of the metabolite in complex biological matrices such as plasma, urine, and liver tissue samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis: It is essential for the development and validation of quantitative assays to determine the concentration of this compound in biological samples. This is vital for pharmacokinetic studies.

Metabolite Profiling: It would enable more comprehensive metabolite profiling studies, allowing researchers to accurately assess the relative abundance of this compound in comparison to other quetiapine metabolites.

The synthesis and certification of a this compound reference standard is a critical step that will facilitate further research into its formation, pharmacology, and clinical relevance.

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism and Activity

A systems-level understanding of the role of this compound requires the integration of data from multiple "omics" platforms. researchgate.net This approach can provide a more holistic view of the factors influencing its formation and its potential downstream effects.

Pharmaco-multiomics , which integrates genomics, transcriptomics, proteomics, and metabolomics, can help to:

Identify Genetic Determinants: By combining genomic data (e.g., identifying polymorphisms in CYP2D6 and CYP3A4 genes) with metabolomic data (i.e., the measured levels of this compound), researchers can identify genetic variants that influence the rate of its formation. mdpi.com

Uncover Novel Metabolic Pathways: Untargeted metabolomics approaches, coupled with molecular networking, can help to visualize the entire spectrum of quetiapine metabolism and potentially uncover novel or minor pathways, including those related to this compound. nih.gov

Correlate Metabolite Levels with Clinical Outcomes: Integrating metabolomic data with clinical data can help to determine if there is any association between the levels of this compound and therapeutic response or the emergence of side effects.

Future research should aim to incorporate multi-omics strategies in studies of quetiapine metabolism. This will not only enhance our understanding of this compound but also contribute to the broader field of precision psychiatry, where treatments can be tailored to an individual's unique metabolic profile. mdpi.com

Q & A

Q. What are the primary metabolic pathways and enzymatic systems involved in the formation of 7-Hydroxy Quetiapine S-Oxide?

this compound is formed via hydroxylation of the dibenzothiazepine ring system, primarily mediated by CYP2D6, with minor contributions from CYP3A4 . The parent drug, quetiapine, undergoes extensive metabolism via sulfoxidation, oxidation, and N-dealkylation, but the 7-hydroxy metabolite is a minor product due to low CYP2D6 activity in most individuals . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for detecting low plasma concentrations of this metabolite .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

LC-MS/MS is the gold standard due to its high sensitivity and specificity for low-abundance metabolites like this compound . Radio-labeled studies (e.g., using -quetiapine) can also trace metabolite distribution and excretion, with 73% recovered in urine and 21% in feces . For method validation, ensure linearity (e.g., regression correlation ), precision, and accuracy using Bland-Altman analysis to confirm consistency between assays .

Q. How can researchers develop a reliable assay for this compound in patient plasma?

Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to isolate metabolites from plasma proteins.

- Chromatography : Use reversed-phase columns (C18) with mobile phases optimized for polar metabolites.

- Detection : Electrospray ionization (ESI) in positive ion mode for LC-MS/MS .

- Validation : Include matrix effects, recovery rates (>85%), and cross-validate with reference methods to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of this compound be resolved?

While in vitro studies suggest this compound has receptor-binding activity comparable to quetiapine, in vivo models show negligible clinical impact due to low plasma concentrations (<5% of parent drug levels) . To address contradictions:

- Conduct dose-response studies in animal models with controlled CYP2D6 activity.

- Use radioligand displacement assays to compare metabolite affinity for 5-HT and D receptors against the parent drug .

- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite exposure with behavioral outcomes .

Q. What experimental design strategies are optimal for studying the pharmacokinetics of this compound?

- Quality by Design (QbD) : Define critical quality attributes (CQAs) such as metabolite stability and solubility. Use design of experiments (DoE) to optimize extraction and detection parameters .

- In vitro-in vivo correlation (IVIVC) : Simulate hepatic metabolism using CYP2D6-expressing microsomes to predict formation rates .

- Population pharmacokinetics : Collect longitudinal plasma samples from diverse patient cohorts to assess inter-individual variability in metabolite levels .

Q. How can researchers investigate the clinical relevance of this compound in psychiatric outcomes?

- PET imaging : Measure D receptor occupancy transiently post-dose to assess if metabolite activity contributes to antipsychotic effects .

- Metabolite-to-parent drug ratios : Correlate this compound levels with PANSS (Positive and Negative Syndrome Scale) scores in schizophrenia patients .

- Genetic stratification : Analyze CYP2D6 polymorphisms (e.g., poor vs. extensive metabolizers) to determine if metabolite levels predict therapeutic response or side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.